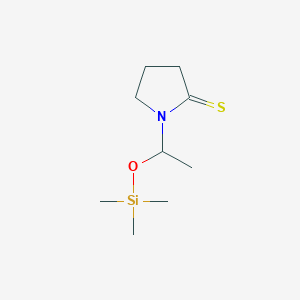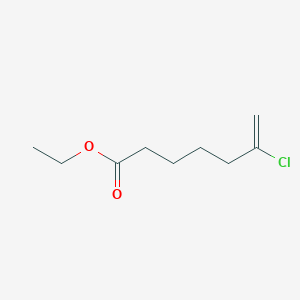
(5,6-Dimethylpyridin-2-yl)methanol
Overview
Description
“(5,6-Dimethylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H11NO . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “(5,6-Dimethylpyridin-2-yl)methanol” consists of a pyridine ring with two methyl groups attached at the 5 and 6 positions, and a methanol group attached at the 2 position .
Physical And Chemical Properties Analysis
“(5,6-Dimethylpyridin-2-yl)methanol” is a solid compound . The molecular weight of this compound is 137.18 g/mol .
Scientific Research Applications
Organic Synthesis: Intermediate for Complex Molecules
This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a valuable building block in medicinal chemistry and material science for creating diverse synthetic pathways .
Pharmaceutical Research: Drug Design
In pharmaceutical research, (5,6-Dimethylpyridin-2-yl)methanol can be used to design novel drug candidates. Its molecular framework is suitable for modification, which can lead to the discovery of new therapeutic agents with potential applications in treating various diseases .
Material Science: Polymer Synthesis
The chemical properties of (5,6-Dimethylpyridin-2-yl)methanol make it a candidate for initiating polymerization reactions. It can be incorporated into polymers to impart specific characteristics, such as increased thermal stability or altered electrical conductivity .
Analytical Chemistry: Chromatography Standards
Due to its well-defined structure and properties, (5,6-Dimethylpyridin-2-yl)methanol can be used as a standard in chromatographic analysis. It helps in the calibration of instruments and ensures the accuracy of analytical methods .
Chemical Education: Teaching Synthesis and Reactivity
This compound is also valuable in educational settings, where it can be used to demonstrate principles of synthesis and reactivity in organic chemistry laboratories. Students can learn about various reaction mechanisms and transformations using (5,6-Dimethylpyridin-2-yl)methanol as a model compound .
Environmental Science: Degradation Studies
Research into the environmental fate of chemical compounds includes studying the degradation of (5,6-Dimethylpyridin-2-yl)methanol. Understanding its breakdown products and pathways is crucial for assessing its environmental impact and designing greener chemicals .
Computational Chemistry: Molecular Modeling
In computational studies, (5,6-Dimethylpyridin-2-yl)methanol can be used to model interactions with biological targets or to simulate its behavior in various chemical environments. This aids in predicting properties and reactivity, which is essential for rational drug design and materials engineering .
properties
IUPAC Name |
(5,6-dimethylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(5-10)9-7(6)2/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQXZHJUNVABML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593548 | |
| Record name | (5,6-Dimethylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6-Dimethylpyridin-2-yl)methanol | |
CAS RN |
153646-65-2 | |
| Record name | 5,6-Dimethyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153646-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5,6-Dimethylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














